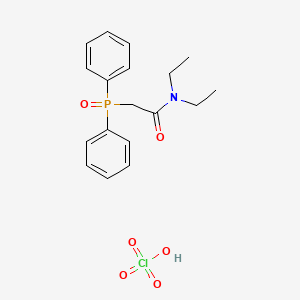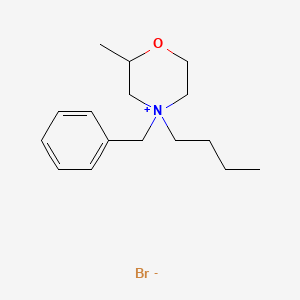
4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide is a chemical compound that belongs to the class of morpholinium salts It is characterized by the presence of a benzyl group, a butyl group, and a methyl group attached to the morpholine ring, with a bromide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide typically involves the quaternization of 4-benzyl-2-methylmorpholine with butyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 4-benzyl-4-butyl-2-methylmorpholine derivatives with different substituents.
Oxidation: Products include benzaldehyde, benzoic acid, and other oxidized derivatives.
Reduction: Products include reduced morpholine derivatives.
Scientific Research Applications
4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The benzyl and butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-4-methylmorpholin-4-ium bromide
- 4-Butyl-4-methylmorpholin-4-ium bromide
- 4-Benzyl-4-ethylmorpholin-4-ium bromide
Uniqueness
4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide is unique due to the combination of its benzyl, butyl, and methyl groups attached to the morpholine ring. This structural arrangement imparts distinct physicochemical properties and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
90166-89-5 |
|---|---|
Molecular Formula |
C16H26BrNO |
Molecular Weight |
328.29 g/mol |
IUPAC Name |
4-benzyl-4-butyl-2-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C16H26NO.BrH/c1-3-4-10-17(11-12-18-15(2)13-17)14-16-8-6-5-7-9-16;/h5-9,15H,3-4,10-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PXFZYMZUQDIEER-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCOC(C1)C)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)

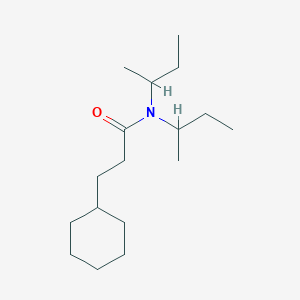
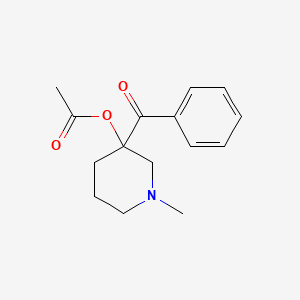
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
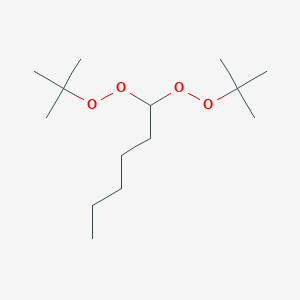
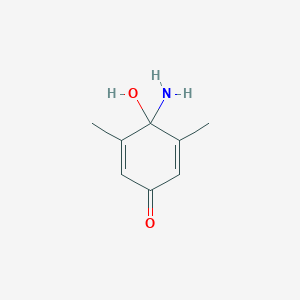
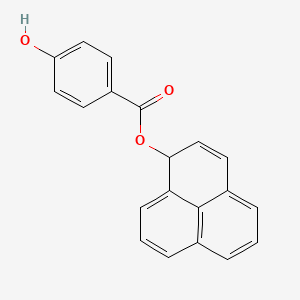
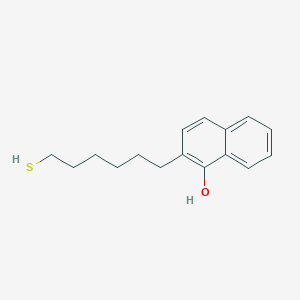
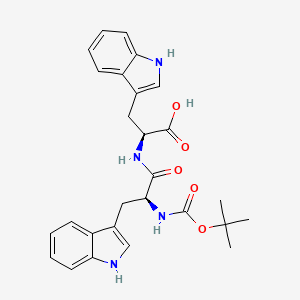

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
